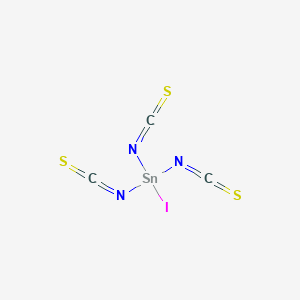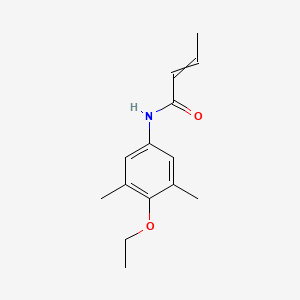![molecular formula C17H24N4 B14347440 1-[1-(3-Azidophenyl)cyclohexyl]piperidine CAS No. 90846-43-8](/img/structure/B14347440.png)
1-[1-(3-Azidophenyl)cyclohexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Azidophenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a cyclohexyl ring and a piperidine ring. This unique structure imparts specific chemical and biological properties to the compound .
Métodos De Preparación
The synthesis of 1-[1-(3-Azidophenyl)cyclohexyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylpiperidine core: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by an azide ion.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
1-[1-(3-Azidophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(3-Azidophenyl)cyclohexyl]piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Azidophenyl)cyclohexyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor, which plays a crucial role in synaptic plasticity and memory function . By binding to this receptor, the compound can modulate neurotransmitter release and neuronal excitability, leading to its observed effects on the central nervous system.
Comparación Con Compuestos Similares
1-[1-(3-Azidophenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar cyclohexylpiperidine core, but differ in the substituents attached to the phenyl ring.
Tenocyclidine (TCP): This compound also shares a similar structure but has a thiophene ring instead of a phenyl ring.
The uniqueness of this compound lies in the presence of the azido group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
90846-43-8 |
|---|---|
Fórmula molecular |
C17H24N4 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-[1-(3-azidophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24N4/c18-20-19-16-9-7-8-15(14-16)17(10-3-1-4-11-17)21-12-5-2-6-13-21/h7-9,14H,1-6,10-13H2 |
Clave InChI |
VBWWFKBTMFAAEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC(=CC=C2)N=[N+]=[N-])N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
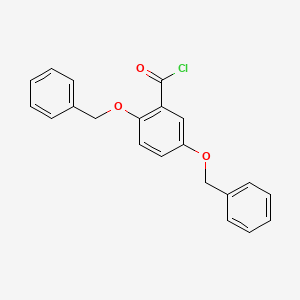
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
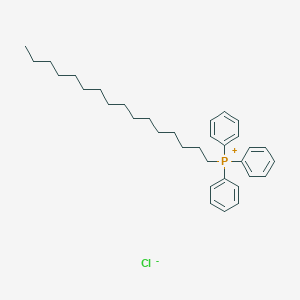
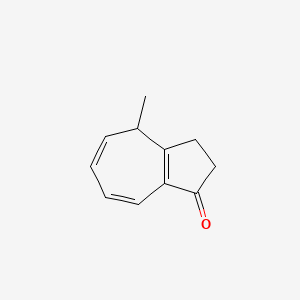
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
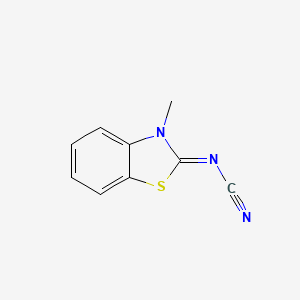
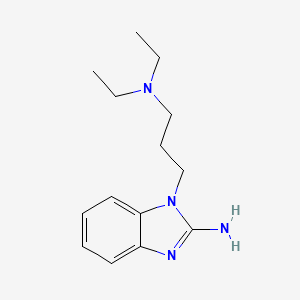
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

